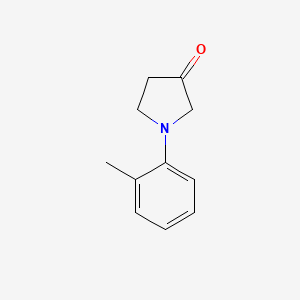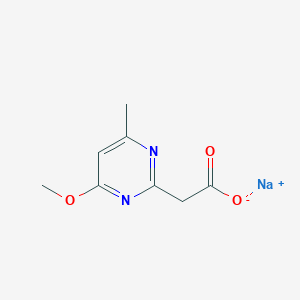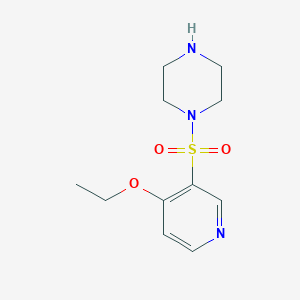
(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid is a complex organic compound that features a unique combination of functional groups, including a morpholinosulfonyl group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Morpholinosulfonyl Intermediate: This step involves the reaction of morpholine with a sulfonyl chloride derivative under basic conditions to form the morpholinosulfonyl intermediate.
Nitration of the Aromatic Ring: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The morpholinosulfonyl intermediate is then coupled with the nitrated aromatic compound using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Sulfonyl Group: Formation of various substituted derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, the nitrophenyl group may participate in redox reactions, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-pentanoic acid: A simpler analog with similar structural features.
Morpholine derivatives: Compounds containing the morpholine moiety, such as morpholine-based drugs and catalysts.
Uniqueness
(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the morpholinosulfonyl and nitrophenyl groups allows for diverse applications and interactions with various molecular targets.
Eigenschaften
Molekularformel |
C16H23N3O7S |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)pentanoic acid |
InChI |
InChI=1S/C16H23N3O7S/c1-11(2)9-14(16(20)21)17-13-4-3-12(10-15(13)19(22)23)27(24,25)18-5-7-26-8-6-18/h3-4,10-11,14,17H,5-9H2,1-2H3,(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
WMQITUWFZHUMPA-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-[4,4'-bipiperidine]-2,2'-dione](/img/structure/B11817881.png)





![(3R,8aR)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11817911.png)






